![molecular formula C20H23BrN8O B4623781 N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1006334-38-8](/img/structure/B4623781.png)
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
This compound is a part of the pyrazolo[1,5-a]pyrimidine family, which includes structures that have been studied for their potential applications in various fields of chemistry and medicine due to their unique chemical properties and biological activities. However, this specific compound's introduction into scientific research has not been widely documented, and the available literature primarily discusses related compounds and their synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves multiple steps, including condensation reactions, functional group transformations, and the introduction of substituents to achieve desired chemical structures. A common approach includes starting from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and proceeding through several synthetic steps, including amidation and alkylation, to introduce various functional groups and achieve complex derivatives (Wang et al., 2018).
Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are known for their rigid molecular structure, which contributes to their biological activity. The presence of pyrazole and pyrimidine rings provides a framework for structural diversity through functionalization at different positions. Structural analyses, including X-ray diffraction, have been employed to determine the regioselectivity of reactions and the conformation of synthesized derivatives (Castillo et al., 2018).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation, N-alkylation, and formylation, allowing for the synthesis of a wide range of compounds with potential biological activities. The reactivity of these compounds can be manipulated by introducing different substituents, leading to the synthesis of derivatives with varied chemical and biological properties (Drev et al., 2014).
Applications De Recherche Scientifique
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Synthetic Methods : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including the reaction of enaminones with 5-amino-1H-pyrazoles under microwave irradiation, which provides a convenient and rapid synthesis route for these compounds, including 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines and ethyl 7-arylpyrazolo[1,5-a]pyrimidine-3-carboxylates with good yields (Ming et al., 2005).
Biological Activities and Applications
- Antitumor and Anti-inflammatory Properties : Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit potent antitumor and anti-inflammatory activities, highlighting their potential as therapeutic agents. For instance, a study synthesized a series of antipyrinyl-pyrazolo[1,5-a]pyrimidines and found that these compounds possess significant anti-inflammatory and anti-cancer activities, suggesting their utility in developing new therapeutic agents (Kaping et al., 2020).
Other Applications
- Phosphodiesterase Inhibitors : Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated as in vitro cyclic AMP phosphodiesterase inhibitors, indicating their potential in modulating intracellular levels of cyclic AMP, which could have implications for treating various diseases, including heart and lung conditions (Novinson et al., 1975).
- Non-Ulcerogenic Antiinflammatory Drugs : Research into 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones revealed a new class of nonsteroidal antiinflammatory drugs that do not exhibit ulcerogenic activity, suggesting these compounds as safer alternatives to traditional NSAIDs (Auzzi et al., 1983).
Propriétés
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-7-(1-ethyl-5-methylpyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN8O/c1-5-27-13(3)14(9-23-27)17-7-8-22-19-15(10-25-29(17)19)20(30)26(4)12-18-16(21)11-24-28(18)6-2/h7-11H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDPGZUVWRHACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N(C)CC4=C(C=NN4CC)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901103088 | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
CAS RN |
1006334-38-8 | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006334-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901103088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



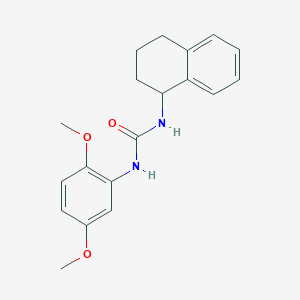
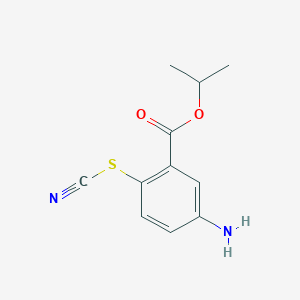
![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)
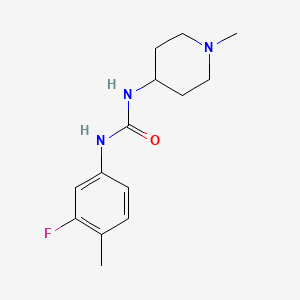
![N-(2,4-dimethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4623737.png)
![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)
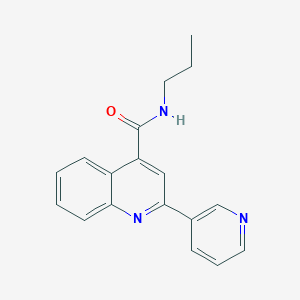
![ethyl N-({[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4623758.png)
![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)
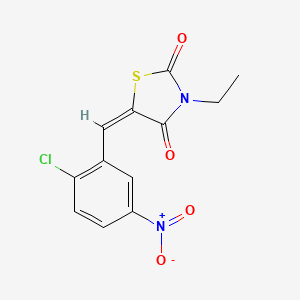
![2-(2-naphthyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B4623775.png)
![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)
![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)
![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)